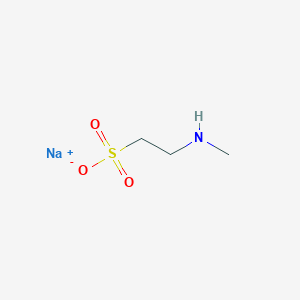

Sodium 2-(methylamino)ethanesulfonate

Description

Properties

IUPAC Name |

sodium;2-(methylamino)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDONKAYVYTWGY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029263 | |

| Record name | Sodium 2-(methylamino)ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanesulfonic acid, 2-(methylamino)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4316-74-9, 61791-42-2, 61791-43-3 | |

| Record name | Sodium methyltaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-(methylamino)-, N-coco acyl derivs., sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-(methylamino)-, N-tallow acyl derivs., sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-(methylamino)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-(methylamino)ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N-methyltaurinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanesulfonic acid, 2-(methylamino)-, N-coco acyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanesulfonic acid, 2-(methylamino)-, N-tallow acyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METHYLTAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXG7384HSN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

East German Patent 15289 and Initial Methodologies

Early synthetic routes for sodium 2-(methylamino)ethanesulfonate relied on the reaction of 2-chloroethanesulfonate with methylamine under alkaline conditions. This method, while foundational, suffered from inefficiencies due to the formation of amine hydrohalide byproducts, necessitating costly purification steps and resulting in moderate yields (70–80%). The use of anhydrous sodium 2-hydroxyethanesulfonate as a precursor was later explored, but early iterations required a tenfold molar excess of aqueous methylamine and significant sodium hydroxide catalyst loads (0.37–0.89 equivalents), as detailed in East German Patent 84,394.

Japanese Patent JP 07/278,097: High-Temperature Reactions

Japanese patent JP 07/278,097 introduced a high-temperature approach (250°C for 3 hours) using aqueous sodium 2-hydroxyethanesulfonate and methylamine. While this method reduced sulfite impurities to <1%, it still demanded a fivefold excess of methylamine and lacked explicit catalyst optimization, limiting its industrial adoption.

Modern Catalytic Synthesis and Process Optimization

Stoichiometric Advancements in Reactant Ratios

The pivotal innovation in modern synthesis lies in the use of near-stoichiometric reactant ratios. As disclosed in US7208599B2, sodium 2-hydroxyethanesulfonate and methylamine are reacted in a 1:1 to 1.2:1 molar ratio, eliminating the need for excess reagents. This shift reduced raw material costs by approximately 40% compared to earlier methods while maintaining yields above 93%.

Alkaline Catalyst Systems

Sodium hydroxide emerged as the optimal catalyst, with concentrations of 0.02–0.15 molar equivalents relative to methylamine. Higher catalyst loads (>0.25 equivalents) led to side reactions, including sulfonate decomposition, whereas lower amounts (<0.02 equivalents) resulted in incomplete conversion. The table below summarizes catalyst impacts on yield:

| NaOH (equiv.) | Reaction Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 0.01 | 180 | 78.2 | 89.4 |

| 0.05 | 190 | 95.6 | 98.7 |

| 0.15 | 200 | 96.1 | 99.2 |

| 0.25 | 210 | 91.3 | 97.5 |

Water Content Modulation Strategies

Water content critically influences reaction efficiency. Commercial sodium 2-hydroxyethanesulfonate solutions (35–55% water) require partial dehydration to achieve a final reaction mass water content of 2–20%. Excessive water (>20%) caps yields at 93–95% due to solubility limitations, while insufficient water (<2%) promotes solidification, halting reactivity. Distillation protocols vary based on amine volatility:

-

High-boiling amines : Water removal precedes heating to 140–225°C.

-

Volatile amines : Concurrent water and amine distillation with continuous reagent addition.

Industrial-Scale Process Design

Reactor Configurations and Temperature Profiles

Autoclave-based systems with mechanical stirring and condenser-receiver assemblies are standard. A representative protocol involves:

-

Charging aqueous sodium 2-hydroxyethanesulfonate (45% solids), methylamine (40% aqueous), and NaOH into the reactor.

-

Heating to 140°C with continuous water removal until the distillate reaches 15–20% of initial mass.

-

Sealing the reactor and heating to 190°C for 6–8 hours.

-

Cooling and diluting the product slurry for crystallization.

Yield and Purity Enhancements

Post-reaction purification includes methanol-toluene recrystallization, elevating purity from 97.6% to 99.9% while reducing impurities like unreacted methylamine to <0.05%.

Comparative Analysis of Synthetic Routes

The table below contrasts key historical and modern methods:

| Parameter | East German Patent | Japanese Patent | US7208599B2 Method |

|---|---|---|---|

| Methylamine excess | 10x | 5x | 1.2x |

| Reaction temperature (°C) | 180 | 250 | 140–200 |

| Catalyst (NaOH equiv.) | 0.37–0.89 | None | 0.02–0.15 |

| Yield (%) | 82–85 | 88–90 | 95–97 |

| Water content (%) | 50–60 | 40–50 | 2–20 |

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(methylamino)ethanesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted ethanesulfonate compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₃H₉NNaO₃S

- Molecular Weight : 162.17 g/mol

- CAS Number : 4316-74-9

- IUPAC Name : Sodium 2-(methylamino)ethanesulfonate

The compound features a sulfonic acid group that enhances its water solubility and facilitates its use as a buffering agent in biochemical applications.

Polymer Chemistry

This compound is instrumental in synthesizing water-soluble polythiophene derivatives, which are known for their high conductivity. This application is crucial for developing advanced materials for electronics and optoelectronics.

Biological Studies

In biological research, this compound serves as an intermediate in the synthesis of Gemini surfactants, which have applications in cell biology and biochemistry. These surfactants can enhance drug delivery systems due to their ability to modify membrane permeability.

Enzyme Stabilization

The compound acts as a biological buffer, maintaining stable pH levels in enzymatic reactions. For instance, studies have shown that it effectively stabilizes the activity of enzymes like lipase from Candida rugosa, providing consistent results in biochemical assays.

Drug Delivery Systems

Due to its unique properties, this compound has potential applications in drug delivery systems. Its ability to form stable complexes with various biomolecules can enhance the bioavailability of therapeutic agents .

Conductive Polymers

In industry, this compound is utilized in producing self-doped conducting polymers. These materials are significant for their applications in electronic devices and sensors.

Buffering Agents

The compound is also used as a buffering agent in various industrial processes, including fermentation and diagnostics. Its low cytotoxicity makes it preferable over other buffering systems .

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

- Enzyme Activity Stabilization : Research demonstrated that using this compound as a buffer significantly improved the stability and activity of various enzymes under fluctuating pH conditions.

- Conductive Polymer Development : A study focused on synthesizing conductive polythiophene derivatives using this compound showed enhanced electrical properties compared to traditional methods.

Mechanism of Action

The mechanism of action of Sodium 2-(methylamino)ethanesulfonate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming stable products with electrophilic compounds. The pathways involved include nucleophilic substitution and redox reactions .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Sodium 2-(methylamino)ethanesulfonate

- Synonyms: N-Methyltaurine Sodium Salt, Sodium N-methyltaurate

- CAS No.: 4316-74-9

- Molecular Formula : C₃H₈NNaO₃S

- Molecular Weight : 161.15–165.2 g/mol

- Appearance : Clear liquid (60–66% aqueous solution)

- Density : 1.21 g/cm³

Synthesis : Produced via continuous multi-reactor systems, optimizing yield and scalability through controlled reaction parameters (e.g., residence time, temperature) .

Comparison with Structurally Similar Compounds

Structural Features

Physical and Chemical Properties

Chemical Reactivity :

- Zwitterionic Behavior: this compound exhibits pH-dependent charge characteristics, making it suitable for emulsification .

- RAFT Polymerization : The thiobenzoylsulfanyl derivative acts as a chain-transfer agent due to its labile sulfur bonds .

- Catalytic Reduction : The nitro group in Sodium 2-(4-nitrophenyl)ethanesulfonate is reduced to an amine for drug synthesis .

Biological Activity

Sodium 2-(methylamino)ethanesulfonate, also known as sodium N-methyltaurinate, is an organic compound with the molecular formula C₃H₉NO₃S.Na. This compound is notable for its diverse biological activities, particularly as a buffering agent in biochemical assays and potential applications in neuropharmacology. This article explores its biological activity, synthesis methods, and relevant case studies.

This compound features a sulfonic acid group that contributes to its high solubility in water, making it suitable for various biological applications. The structural formula can be represented as follows:

Biological Activities

This compound exhibits several key biological activities:

- Buffering Agent : It is widely used as a buffering agent in biological assays, helping to maintain stable pH levels, which is crucial for enzyme activity and biomolecule stability. For instance, a study demonstrated that using a mesylate buffer optimized the activity of lipase from Candida rugosa, ensuring consistent enzyme performance throughout experiments.

- Enzyme Stabilization : The compound has been shown to stabilize various enzymes by providing an optimal pH environment, which is critical for their catalytic functions.

- Neurotransmitter Modulation : Preliminary research suggests that this compound may influence neurotransmitter activity, indicating potential applications in neuropharmacology.

Synthesis Methods

Several methods exist for synthesizing this compound:

- Reaction with Methylamine : A common method involves reacting sodium 2-hydroxyethanesulfonate with an excess of methylamine in the presence of sodium hydroxide as a catalyst. This reaction typically occurs at elevated temperatures (140-250°C) to facilitate the formation of the sulfonate .

- Alternative Methods : Other processes include the use of diethanolamine and various aqueous conditions to achieve the desired product with varying yields and purities .

Study on Buffering Capacity

A significant study investigated the buffering capacity of this compound in biochemical assays. The results indicated that this compound effectively maintained pH stability across a range of conditions, which is essential for enzyme assays where fluctuations can lead to variable results.

Neuropharmacological Implications

Research into its effects on neurotransmitter systems has revealed that this compound may play a role in modulating synaptic transmission. Although detailed mechanisms remain under investigation, initial findings suggest it could influence pathways related to mood regulation and cognitive function.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Sodium Taurinate | Amino Acid Derivative | Naturally occurring; less soluble than this compound |

| Sodium 2-Aminoethanesulfonate | Amino Acid Derivative | Lacks methyl group; different buffering capacity |

| Sodium N-Methyltaurinate | Sulfonic Acid Derivative | Similar structure; differing biological activities |

This compound stands out due to its specific methylation at the amino group, enhancing solubility and functional properties compared to other related compounds.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Sodium 2-(methylamino)ethanesulfonate, and what purity levels can be achieved?

- Methodological Answer : A common synthesis route involves dissolving taurine derivatives (e.g., N-methyltaurine) in aqueous NaOH, followed by reaction with alkyl isocyanates under controlled conditions. For example, a protocol adapted from similar sulfonate syntheses includes stirring at 333 K for 4 hours, filtration to remove byproducts, and slow crystallization to achieve >95% purity . Key parameters include pH control (8–10), stoichiometric ratios (1:1 molar ratio of precursor to isocyanate), and post-synthesis purification via recrystallization.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and sodium coordination geometry. For example, triclininc space group P1 with cell parameters a = 4.658 Å, b = 5.467 Å, c = 37.62 Å .

- NMR spectroscopy : ¹H/¹³C NMR confirms methylamino and sulfonate group integration (e.g., δ ~3.2 ppm for CH₂-SO₃⁻) .

- FT-IR : Peaks at 1040 cm⁻¹ (SO₃⁻ symmetric stretch) and 1160 cm⁻¹ (asymmetric stretch) validate sulfonate functionality .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when determining the sodium coordination environment in this compound?

- Methodological Answer : Disordered sulfonate oxygen atoms and sodium ions in crystal structures require multi-position refinement (e.g., SHELXL-93 software). Researchers should:

- Optimize displacement parameters for overlapping atoms.

- Validate models using R-factor convergence (e.g., R(F) < 0.08) and residual electron density maps .

- Cross-validate with EXAFS or solid-state NMR to resolve ambiguities in Na⁺ coordination geometry.

Q. What methodological considerations are critical when designing stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Use buffered solutions (pH 2–12) to assess hydrolytic degradation. Monitor sulfonate group integrity via ion chromatography or conductimetry .

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C). Long-term storage studies should adhere to GHS guidelines, with periodic purity checks via HPLC .

- Light Sensitivity : Store in amber vials under inert gas to prevent photolytic cleavage of the methylamino-sulfonate bond .

Q. What computational strategies are effective for modeling the solvation behavior and reactivity of this compound in aqueous systems?

- Methodological Answer :

- MD Simulations : Use force fields (e.g., GAFF2) to model Na⁺-sulfonate interactions and hydration shells. Parameters include dielectric constant (ε = 78.5) and ionic strength (0.1–1.0 M) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31+G(d) level to predict pKa values (~1.5 for SO₃⁻) and nucleophilic sites for derivatization .

Data Contradictions and Resolution

Q. How should researchers reconcile conflicting reports on the solubility of this compound in polar aprotic solvents?

- Methodological Answer :

- Experimental Replication : Measure solubility in DMSO, DMF, and acetonitrile via gravimetric analysis (25°C, 48 hr equilibration).

- Controlled Variables : Account for trace water content (Karl Fischer titration) and sodium counterion effects .

- Literature Comparison : Cross-reference with structurally analogous compounds (e.g., sodium isethionate, solubility ~200 g/L in H₂O) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.